molecular formula C15H17N5O4S B2682667 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide CAS No. 857493-89-1

2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2682667
CAS No.: 857493-89-1
M. Wt: 363.39
InChI Key: QUHGBBCYXQJICW-LZYBPNLTSA-N
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Description

2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step usually involves the reaction of a thioamide with an α-halo acid or its derivative under basic conditions to form the thiazolidinone ring.

    Condensation with 4-Nitrobenzaldehyde: The thiazolidinone intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable base to form the benzylidene derivative.

    Hydrazone Formation: The benzylidene derivative undergoes a reaction with hydrazine or a substituted hydrazine to form the hydrazone linkage.

    Acetamide Formation: Finally, the hydrazone intermediate is reacted with isopropylamine to form the acetamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The hydrazone and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core and hydrazone linkage are key structural features that enable it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione derivatives.

    Hydrazones: Compounds with a hydrazone linkage, such as hydrazone derivatives of benzaldehyde.

Uniqueness

What sets 2-{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-9(2)17-13(21)7-12-14(22)18-15(25-12)19-16-8-10-3-5-11(6-4-10)20(23)24/h3-6,8-9,12H,7H2,1-2H3,(H,17,21)(H,18,19,22)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHGBBCYXQJICW-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)[N+](=O)[O-])/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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